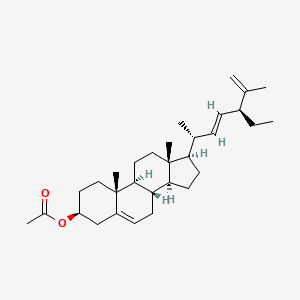

22-Dehydroclerosteryl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/b10-9+/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEVEIGHSLNJAI-RRXMTBKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210954 |

Source

|

| Record name | Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28594-00-5 |

Source

|

| Record name | Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28594-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

22-Dehydroclerosteryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Dehydroclerosteryl acetate (B1210297) is a naturally occurring phytosterol acetate isolated from the leaves of Clerodendrum infortunatum. Phytosterols (B1254722) and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on 22-dehydroclerosteryl acetate, including its chemical identity, and discusses its potential biological significance in the context of related compounds and the plant from which it is derived. While specific experimental data on the biological activities of this compound is limited in publicly accessible literature, this guide extrapolates potential activities and mechanisms based on the known properties of Clerodendrum infortunatum extracts and other structurally related phytosterol acetates.

Chemical Identity and Structure

This compound is a derivative of clerosterol, a C29 phytosterol. The nomenclature "clerosterol" indicates a specific sterol backbone found in the genus Clerodendrum. The key structural features of the parent sterol, 22-dehydroclerosterol (B198988), as identified in Clerodendrum infortunatum, include a 24-ethyl group with a double bond at the C-25 position and an additional double bond at the C-22 position[1]. The acetylation occurs at the 3-beta hydroxy group of the sterol.

Based on the structure of 22-dehydroclerosterol, the chemical properties of this compound can be summarized as follows:

| Property | Value | Source |

| Chemical Formula | C31H48O2 | Inferred from the structure of 22-dehydroclerosterol |

| Molecular Weight | 452.72 g/mol | Inferred from the chemical formula |

| Parent Compound | 22-Dehydroclerosterol | [1] |

| Source | Clerodendrum infortunatum | [1] |

| CAS Number | 28594-00-5 | Commercial Suppliers |

It is important to note a discrepancy in the literature regarding the chemical formula. The NIST WebBook lists a formula of C29H46O2 for 22-dehydrocholesterol (B1231681) (E) acetate, which has a different sterol core. The formula C31H48O2 for this compound is consistent with the structure of clerosterol, which possesses a C29 backbone, and the addition of an acetyl group (C2H3O).

Potential Biological Activities and Therapeutic Interest

While direct experimental evidence for the biological activity of this compound is scarce, the known pharmacological properties of extracts from Clerodendrum infortunatum and other phytosterols suggest several areas of potential therapeutic interest.

Extracts of Clerodendrum infortunatum, which contain 22-dehydroclerosterol as a dominant sterol component, have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory effects

-

Antioxidant properties

-

Anticancer and cytotoxic activities

Phytosterols and their oxidized derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism of cytotoxicity is often linked to the induction of apoptosis. Furthermore, some sterol derivatives have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators. For instance, β-sitosterol has been shown to exhibit anti-inflammatory effects in human aortic endothelial cells.

Given the structural similarity of this compound to other bioactive sterols, it is plausible that this compound contributes to the observed medicinal properties of Clerodendrum infortunatum. Further research is warranted to isolate and characterize the specific biological activities of this compound.

Experimental Protocols

Hypothetical Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Potential Mechanism of Action: A General Steroid Signaling Model

The precise molecular mechanism of action for this compound has not been elucidated. However, many steroid compounds exert their effects by binding to nuclear receptors and modulating gene expression. A generalized signaling pathway for steroid hormones is presented below as a representative model. It is important to emphasize that this is a hypothetical pathway for this compound and requires experimental validation.

Caption: A generalized model of steroid hormone signaling, potentially applicable to this compound.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

-

Isolation and Purification: Development of robust protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

-

Spectroscopic Characterization: Full elucidation and publication of the NMR and mass spectrometry data to confirm its structure unequivocally.

-

Biological Screening: Systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other potential biological activities using a panel of in vitro and in vivo assays.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Synthesis: Development of a synthetic route to produce this compound and its analogs to enable structure-activity relationship (SAR) studies.

Conclusion

This compound is a phytosterol acetate with a unique chemical structure, isolated from Clerodendrum infortunatum. While direct experimental data on its biological activity is limited, its presence in a medicinally important plant and its structural similarity to other bioactive sterols suggest that it is a promising candidate for further pharmacological investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related natural products.

References

22-Dehydroclerosteryl Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a naturally occurring phytosterol derivative. Phytosterols (B1254722), a class of steroid alcohols found in plants, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the structure, properties, and potential biological significance of 22-Dehydroclerosteryl acetate, along with methodologies for its study. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon information on closely related compounds to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound is the acetylated form of 22-dehydroclerosterol. The core structure is a C29 sterol, belonging to the stigmastane (B1239390) class of phytosterols. The acetylation occurs at the 3-beta hydroxyl group, a common modification for sterols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28594-00-5 | ChemicalBook |

| Molecular Formula | C31H48O2 | BioCrick |

| Molecular Weight | 452.7 g/mol | BioCrick |

| Physical Description | Powder | BioCrick |

| Predicted Boiling Point | 517.4±29.0 °C | ChemicalBook |

| Predicted Density | 1.00±0.1 g/cm3 | ChemicalBook |

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are scarce, the activities of its parent compound, 22-dehydroclerosterol, and other related phytosterols provide valuable insights into its potential pharmacological effects.

Antibacterial Activity

The unacetylated form, 22-dehydroclerosterol, has demonstrated antibacterial activity. This suggests that this compound could also possess or be a prodrug to a compound with similar antimicrobial properties.

Cholesterol-Lowering Effects

Phytosterols are well-known for their ability to reduce cholesterol absorption in the intestine.[1] This action is primarily attributed to their structural similarity to cholesterol, allowing them to displace cholesterol from micelles in the gut.[2] The resulting decrease in cholesterol uptake can lead to a reduction in serum LDL-cholesterol levels.[1]

Anti-inflammatory and Cytotoxic Potential

Clerodane diterpenes, a broader class of compounds to which the "clero" prefix in clerosterol (B1233290) alludes, exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] These compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[3] The structural relationship to this class of compounds suggests that this compound may warrant investigation for similar activities.

Modulation of Cell Membrane Properties and Signaling

Phytosterols can be incorporated into cell membranes, altering their fluidity and potentially impacting the function of membrane-bound proteins and signal transduction pathways.[2][5] By replacing cholesterol in the membrane, phytosterols can influence the activity of enzymes and receptors, thereby affecting downstream cellular processes.[6]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially influence the following signaling pathways:

Caption: Potential mechanism of this compound action.

Experimental Protocols

Isolation and Purification

Isolation of this compound would typically involve extraction from a plant source (e.g., Hibiscus syriacus) using organic solvents, followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Illustrative Isolation Workflow

Caption: General workflow for isolating phytosterol acetates.

Structural Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information about the steroid core and the acetate group.

Synthesis

The synthesis of this compound would likely involve the acetylation of 22-dehydroclerosterol. This can be achieved using standard laboratory procedures, for example, by reacting the sterol with acetic anhydride (B1165640) in the presence of a base such as pyridine.

Conclusion

This compound is a phytosterol derivative with potential for interesting biological activities, drawing from the known properties of related phytosterols and clerodane diterpenes. Further research is needed to isolate and characterize this compound fully and to explore its pharmacological potential. The methodologies and background information provided in this guide serve as a starting point for researchers interested in investigating this and other related natural products.

References

- 1. Cholesterol and Its Derivatives: Multifaceted Players in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytosterol supplementation reduces metabolic activity and slows cell growth in cultured rat cardiomyocytes | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. Plant-Based Fat Inhibits Cancer-Cell Growth By Enhancing Cell's Signaling System, UB Researchers Show -- May Explain Why Vegetable Fats Like Olive Oil Appear to Reduce Cancer Risk - University at Buffalo [buffalo.edu]

A Technical Guide to the Putative Biosynthesis of 22-Dehydroclerosteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of 22-Dehydroclerosteryl acetate (B1210297), a plant-derived sterol. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge of phytosterol biosynthesis to present a putative route. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Phytosterols and 22-Dehydroclerosteryl Acetate

Phytosterols are a class of steroidal alcohols naturally occurring in plants. They are structural components of cell membranes and precursors to a variety of bioactive molecules. This compound belongs to this diverse family of compounds, characterized by a double bond at the C-22 position of the sterol side chain and an acetate group at the C-3 position of the sterol core. Understanding the biosynthesis of such molecules is crucial for their potential biotechnological production and for the discovery of novel therapeutic agents.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phytosterol pathway, which begins with the cyclization of 2,3-oxidosqualene (B107256). The proposed pathway can be divided into three main stages:

-

Formation of the Clerosterol (B1233290) Core.

-

Desaturation at the C-22 Position.

-

Acetylation at the C-3 Position.

The following diagram provides an overview of the proposed biosynthetic route.

The biosynthesis of the sterol core in plants initiates from acetyl-CoA, proceeding through the mevalonate (B85504) pathway to generate the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form 2,3-oxidosqualene, the linear precursor to all plant sterols.

-

Cyclization of 2,3-Oxidosqualene: The first committed step in phytosterol biosynthesis is the cyclization of 2,3-oxidosqualene to cycloartenol, catalyzed by the enzyme cycloartenol synthase .

-

Modification of Cycloartenol: Cycloartenol then undergoes a series of modifications, including demethylations at the C-4 and C-14 positions, isomerization of the cyclopropane (B1198618) ring, and various reductions and isomerizations of the double bonds in the sterol core and side chain. While the exact sequence of these events leading to clerosterol is not definitively established, it is a product of this general phytosterol pathway.

The introduction of a double bond at the C-22 position of the sterol side chain is a key step in the formation of 22-dehydroclerosterol. This reaction is catalyzed by a sterol C-22 desaturase .

-

Enzyme Family: These enzymes are typically cytochrome P450 monooxygenases. In plants, the CYP710A family of enzymes is known to be responsible for C-22 desaturation. For example, CYP710A11 in tomato is a sterol C-22 desaturase.[1]

-

Substrate: The immediate precursor, clerosterol, would serve as the substrate for this enzyme.

-

Reaction: The enzyme introduces a trans double bond between carbons 22 and 23 of the sterol side chain.

The final step in the proposed pathway is the esterification of the 3-hydroxyl group of 22-dehydroclerosterol with an acetyl group, yielding this compound. This reaction is catalyzed by a sterol O-acyltransferase (SOAT) , also known as acyl-CoA:cholesterol acyltransferase (ACAT) in mammals.[2][3]

-

Enzyme Family: In plants, both acyl-CoA:sterol acyltransferases (ASATs) and phospholipid:sterol acyltransferases (PSATs) can catalyze the esterification of sterols.[4][5] ASATs utilize acetyl-CoA as the acyl donor.

-

Substrate: 22-dehydroclerosterol would be the sterol substrate, and acetyl-CoA would be the acetyl group donor.

-

Reaction: The enzyme transfers the acetyl group from acetyl-CoA to the 3β-hydroxyl group of 22-dehydroclerosterol.

Quantitative Data for Pathway Analysis

While specific quantitative data for the biosynthesis of this compound is not available in the literature, the following table outlines the key parameters that would be essential for a comprehensive understanding and potential bioengineering of this pathway.

| Enzymatic Step | Enzyme Class | Key Quantitative Parameters |

| Cyclization | Cycloartenol Synthase | Km for 2,3-oxidosqualene, Vmax, kcat, optimal pH and temperature |

| C-22 Desaturation | Sterol C-22 Desaturase (CYP710) | Km for clerosterol, Vmax, kcat, cofactor requirements (NADPH), specific activity in plant tissues |

| C-3 Acetylation | Sterol O-Acyltransferase (SOAT) | Km for 22-dehydroclerosterol and acetyl-CoA, Vmax, kcat, substrate specificity |

Methodologies for Pathway Elucidation

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

The following diagram illustrates a typical workflow for identifying the genes and characterizing the enzymes involved in a plant biosynthetic pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]

- 4. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]

- 5. Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

22-Dehydroclerosteryl Acetate: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the sterol compound 22-Dehydroclerosteryl acetate (B1210297). While specific in-depth experimental data on this particular molecule is limited in currently available scientific literature, this document provides its known identifiers, discusses the context of related compounds, and outlines general experimental protocols relevant to its class.

Core Identifiers of 22-Dehydroclerosteryl Acetate

Precise identification of a chemical entity is foundational for all research. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 28594-00-5 | [1][2][3][4] |

| Molecular Formula | C31H48O2 | [1][3] |

| Molecular Weight | 452.7 g/mol | [1] |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [1] |

| Synonyms | N/A | [1] |

Contextual Biological Activity: Clerosterol (B1233290) and Related Derivatives

Research into cholesterol derivatives has indicated their potential as anticancer agents, for instance, in glioblastoma. These compounds can modulate the activity of proteins and influence cellular functions, including those that play a role in cancer growth. The general strategy involves targeting the altered cholesterol metabolism in tumor cells to induce cell death.

General Experimental Protocols

The following sections outline generalized methodologies that are commonly employed in the study of novel sterol compounds. These are not specific to this compound but represent standard approaches in natural product chemistry and pharmacology.

Isolation and Purification of Sterols from Natural Sources

A general workflow for the isolation of sterols from a plant source, such as Averrhoa carambola where sterols have been identified, is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.

References

In-depth Technical Guide: Biological Significance of 22-Dehydroclerosteryl Acetate

1. Introduction

22-Dehydroclerosteryl acetate (B1210297) is a natural steroidal compound. Structurally, it is an acetate ester of 22-dehydroclerosterol. The compound was first identified and isolated from the leaves of Clerodendrum campbellii, a plant belonging to the Lamiaceae family. This guide aims to provide a comprehensive overview of the biological significance of 22-Dehydroclerosteryl acetate, including its mechanism of action, quantitative data from biological studies, and detailed experimental protocols.

2. Current State of Research

A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological significance of this compound. Following its initial isolation and characterization in 1970, there has been a notable absence of published research investigating its specific biological activities, mechanism of action, and potential therapeutic applications. While the broader class of plant-derived sterols and their acetates are known to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties, no such data is currently available for this compound specifically.

The initial isolation of this compound was reported in the following publication:

-

Bolger, L. M., Rees, H. H., Ghisalberti, E. L., Goad, L. J., & Goodwin, T. W. (1970). The isolation of two new sterols from Clerodendrum campbellii. Tetrahedron Letters, 11(35), 3043-3046.

Subsequent searches for studies citing this original work have not yielded any follow-up research into the compound's biological properties.

3. Data Presentation

Due to the lack of experimental data in the current body of scientific literature, a quantitative data summary table cannot be provided at this time. Future research is required to elucidate any biological activities and to quantify dose-response relationships, efficacy, and potency.

4. Experimental Protocols

As no biological studies on this compound have been published, detailed experimental protocols for its biological evaluation are not available. For researchers interested in investigating this compound, the following general methodologies, commonly used for assessing the biological activity of novel steroidal compounds, are suggested as a starting point.

4.1 General Workflow for Investigating Biological Activity

The logical flow for initiating the biological investigation of a novel compound like this compound would typically involve a series of screening assays followed by more detailed mechanistic studies.

Caption: A generalized experimental workflow for the biological evaluation of this compound.

5. Potential Signaling Pathways for Investigation

Given that other plant-derived sterols exhibit biological activity, several well-established signaling pathways could be prioritized for investigation should this compound show promise in initial screenings. For instance, if anti-inflammatory activity is detected, the NF-κB and MAPK signaling pathways would be logical starting points for mechanistic studies.

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways, potential targets for anti-inflammatory compounds.

This compound remains a poorly characterized natural product from a biological perspective. The lack of available data presents a significant opportunity for novel research. Future studies should focus on:

-

Initial Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities of this compound using a broad panel of in vitro assays.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should aim to elucidate the underlying molecular mechanisms and identify specific cellular targets.

-

In Vivo Efficacy: Promising in vitro results should be validated in appropriate animal models to assess the in vivo efficacy and safety profile of the compound.

This technical guide highlights the current void in the scientific understanding of this compound's biological significance and provides a roadmap for future research endeavors. The scientific community is encouraged to explore the potential of this and other understudied natural products.

22-Dehydroclerosteryl Acetate: A Technical Review of Current Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 22-dehydroclerosteryl acetate (B1210297) is limited. This guide provides a comprehensive overview based on available information for its parent compound, 22-dehydroclerosterol, and the broader class of clerodane diterpenes and sterol acetates to infer its potential biological activities and mechanisms of action.

Introduction

22-Dehydroclerosteryl acetate is a sterol acetate derivative. While specific research on this compound is not extensively available, its precursor, 22-dehydroclerosterol, has been identified and is known to possess antibacterial properties.[1][2] Sterol acetates, as a class, are investigated for a variety of biological activities, drawing from the diverse functions of their parent sterols. This technical guide aims to synthesize the existing, albeit limited, knowledge on this compound and to extrapolate its potential therapeutic value by examining related compounds.

Quantitative Data

Direct quantitative data for the biological activities of this compound are not available in the current body of scientific literature. However, the known antibacterial activity of its precursor, 22-dehydroclerosterol, is summarized below. It is plausible that the acetate form would exhibit similar, if not modulated, activity.

Table 1: Antibacterial Activity of 22-Dehydroclerosterol

| Compound | Activity | Target Organisms | Quantitative Data |

| 22-Dehydroclerosterol | Antibacterial | Escherichia coli, Staphylococcus aureus, Helicobacter pylori | Specific IC50 or MIC values not reported in available literature. |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, based on the study of related compounds such as sterols and clerodane diterpenes, the following are representative protocols that would be employed to investigate its biological activities.

In Vitro Antibacterial Activity Assessment

A standard method to determine the antibacterial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacteria (e.g., S. aureus, E. coli) is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate with broth to achieve a range of test concentrations.

-

Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assessment (Hypothetical)

Given that many sterol derivatives and clerodane diterpenes exhibit anticancer properties, the following protocol outlines a common method for evaluating cytotoxicity against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in an appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay (MTT Assay):

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, sterols and clerodane diterpenes are known to influence various cellular signaling cascades, particularly in the context of cancer. A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). Below is a generalized diagram of an apoptotic signaling pathway that could potentially be targeted by compounds of this class.

References

An In-depth Technical Guide on Early Studies of 22-Dehydroclerosteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

22-Dehydroclerosteryl acetate (B1210297) is the acetylated derivative of 22-dehydroclerosterol (B198988), a C29 sterol first isolated from the leaves of Clerodendrum campbellii. The parent sterol is systematically named (24S)-ethylcholesta-5,22,25-trien-3β-ol. The acetylation of the 3β-hydroxyl group is a common practice in the characterization of sterols to enhance their stability and facilitate purification.

| Property | Value | Source |

| Chemical Formula | C31H48O2 | [1][2] |

| Molecular Weight | 452.7 g/mol | [1][2] |

| CAS Number | 28594-00-5 | [1][2] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Natural Source | Leaves of Clerodendrum campbellii | [3] |

Experimental Protocols from Early Studies

The following experimental protocols are detailed from the early research on the isolation and characterization of the parent compound, 22-dehydroclerosterol, from which 22-Dehydroclerosteryl acetate is derived. The primary source for these methods is the 1970 publication by Bolger et al. in the Biochemical Journal, which focused on the biosynthesis of the sterol.

Isolation of 22-Dehydroclerosterol

The initial step involved the extraction of lipids from the leaves of Clerodendrum campbellii.

-

Incubation with Radiolabeled Precursor: To trace the biosynthetic pathway, chopped leaves (3g) were incubated with [2-¹⁴C,(4R)-³H₁]mevalonate (2.5µCi of ¹⁴C and 25µCi of ³H) at room temperature for 15 hours.

-

Extraction of Non-Saponifiable Lipids: Following incubation, the plant material was processed to extract the non-saponifiable lipid fraction, which contains the sterols. This fraction yielded 31mg of material with a ¹⁴C radioactivity of 716,015 d.p.m.

-

Alumina (B75360) Column Chromatography: The crude lipid extract was subjected to column chromatography on alumina to separate the different classes of lipids.

-

Thin-Layer Chromatography (TLC): The sterol fraction from the column was further purified by preparative TLC on silica (B1680970) gel. A developing solvent of chloroform (B151607) was used to separate the 4-demethyl sterol fraction (RF 0.16), which contained 22-dehydroclerosterol.

Preparation of this compound

For purification and characterization, the isolated 22-dehydroclerosterol was acetylated.

-

Acetylation: The purified 4-demethyl sterol fraction was treated with acetic anhydride (B1165640) in pyridine (B92270) to convert the sterols to their corresponding acetates.

-

Purification of the Acetate: The resulting this compound was purified by TLC on silica gel impregnated with silver nitrate (B79036) (AgNO₃). A solvent system of 45% (v/v) benzene (B151609) in hexane (B92381) was used for development, yielding the purified acetate (RF 0.13).

Characterization Techniques

A combination of chromatographic and spectroscopic methods was employed to identify and characterize the isolated sterol and its acetate.

-

Gas-Liquid Chromatography (GLC): The purified sterol acetate was analyzed by GLC to determine its purity and retention time relative to other known sterols.

-

Mass Spectrometry (MS): Mass spectral analysis was used to determine the molecular weight and fragmentation pattern of the sterol, providing crucial information about its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was utilized to elucidate the detailed chemical structure of the new sterol.

Quantitative Data from Early Studies

The following table summarizes the quantitative data from the biosynthetic study by Bolger et al. (1970), which provides insight into the efficiency of the isolation and purification process.

| Purification Step | Fraction | ¹⁴C Radioactivity (d.p.m.) |

| Initial Extraction | Non-saponifiable material | 716,015 |

| TLC Separation | Squalene | 55,637 |

| 4,4-Dimethyl sterols | 146,646 | |

| 4α-Methyl sterols | 327,395 | |

| 4-Demethyl sterols | 660,526 | |

| AgNO₃-TLC of Acetate | This compound | 259,550 |

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound as described in the early literature.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 22-Dehydroclerosteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and isolation of 22-Dehydroclerosteryl acetate (B1210297) from its natural sources. The protocols outlined below are based on established methodologies for the separation of sterols and related compounds from plant materials.

Introduction

22-Dehydroclerosteryl acetate is a naturally occurring phytosterol belonging to the stigmastane (B1239390) class of steroids. It is structurally related to clerosterol (B1233290) and has been identified as a constituent of various plant species, notably within the Clerodendrum genus. While specific biological activities of this compound are not extensively documented, related clerosterol derivatives and other stigmastane-type steroids have demonstrated a range of potentially therapeutic properties, including anti-inflammatory and cytotoxic effects. This document provides a generalized protocol for the extraction and isolation of this compound, intended to serve as a foundational method for further research and development.

Natural Sources

The primary documented natural source of this compound is the plant genus Clerodendrum. Specifically, it has been found in the aerial parts of various Clerodendrum species[1]. These plants are known to produce a diverse array of secondary metabolites, including a significant number of steroids and their glycosides[2][3].

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from the leaves of Clerodendrum species. This protocol is a composite of standard techniques for the isolation of plant-derived sterols.

Protocol 1: Extraction

-

Plant Material Preparation:

-

Collect fresh leaves of a Clerodendrum species.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh the powdered plant material.

-

Perform a Soxhlet extraction or maceration with a non-polar solvent such as hexane (B92381) or petroleum ether. This initial extraction is aimed at removing lipids and other non-polar compounds.

-

Following the initial extraction, subject the plant residue to a subsequent extraction with a more polar solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), to extract the steroidal components.

-

Combine the extracts from the polar solvent extraction and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Protocol 2: Isolation and Purification

-

Fractionation of the Crude Extract:

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this is hexane-methanol-water.

-

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).

-

Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on TLC plates (silica gel 60 F254).

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent, such as a solution of ceric sulfate (B86663) in sulfuric acid, followed by heating. Sterols typically appear as colored spots.

-

Combine the fractions that show similar TLC profiles and contain the compound of interest.

-

-

Crystallization:

-

Concentrate the combined fractions containing the purified compound.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The purity of the isolated this compound can be assessed by melting point determination and spectroscopic analysis (e.g., NMR, IR, and MS).

-

Data Presentation

| Parameter | Run 1 | Run 2 | Run 3 |

| Extraction | |||

| Plant Material (Species) | Clerodendrum sp. | Clerodendrum sp. | Clerodendrum sp. |

| Dry Weight of Plant Material (g) | |||

| Extraction Solvent(s) | |||

| Extraction Method | |||

| Crude Extract Yield (g) | |||

| Crude Extract Yield (%) | |||

| Purification | |||

| Chromatographic Method | Column Chromatography | ||

| Stationary Phase | Silica Gel | ||

| Mobile Phase Gradient | Hexane:Ethyl Acetate | ||

| Isolated Compound | |||

| Yield of this compound (mg) | |||

| Purity (%) | |||

| Melting Point (°C) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the known activities of related compounds, particularly other stigmastane-type steroids and extracts from the Clerodendrum genus, suggest potential areas of investigation.

Anti-inflammatory Activity: Many steroids isolated from plants, including stigmastane derivatives, have demonstrated anti-inflammatory properties[4][5]. These compounds may exert their effects by modulating inflammatory signaling pathways.

Cytotoxic Activity: Various natural products, including steroids, have been investigated for their cytotoxic effects against cancer cell lines. This suggests that this compound could be a candidate for anticancer research.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by stigmastane-type steroids, leading to anti-inflammatory effects. This is a generalized representation and requires experimental validation for this compound.

Caption: A putative anti-inflammatory signaling pathway modulated by stigmastane-type steroids.

Conclusion

The protocols and information provided in these application notes offer a solid foundation for the extraction and isolation of this compound from Clerodendrum species. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future drug development. The provided templates and diagrams are intended to guide and structure this future research.

References

- 1. Sterols of some Clerodendrum species (Verbenaceae): occurrence of the 24 alpha- and 24 beta-epimers of 24-ethylsterols lacking a delta 25-bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

High-performance liquid chromatography (HPLC) method for 22-Dehydroclerosteryl acetate

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a sterol ester of significant interest in various fields, including natural product chemistry and drug development. Accurate and reliable quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of sterol derivatives. This application note details a normal-phase HPLC method for the separation and quantification of 22-Dehydroclerosteryl acetate. The described protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocol

1. Materials and Reagents

-

This compound standard (purity >98%)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Water (deionized)

-

Solid-Phase Extraction (SPE) silica (B1680970) cartridges

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

3. Sample Preparation

A two-step process involving solvent extraction followed by solid-phase extraction (SPE) cleanup is recommended for isolating this compound from complex matrices.

-

Solvent Extraction:

-

Homogenize 1 gram of the sample material.

-

Extract the homogenized sample with a 3:1 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of hexane.

-

Condition a silica SPE cartridge by washing with 5 mL of hexane.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% ethyl acetate in hexane to remove non-polar impurities.

-

Elute the this compound with 5 mL of 15% ethyl acetate in hexane.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

-

4. HPLC Conditions

The separation is achieved using a normal-phase silica column.

-

Column: Silica Column (4.6 x 250 mm, 5 µm)

-

Mobile Phase: 95:5 (v/v) Hexane:Ethyl Acetate

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a this compound standard under the specified HPLC conditions.

| Parameter | Value |

| Retention Time (RT) | 8.5 ± 0.2 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described normal-phase HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The sample preparation protocol ensures the removal of interfering matrix components, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals engaged in the analysis of sterol esters.

Application Notes and Protocols for the NMR Analysis of 22-Dehydroclerosteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a steroidal compound of interest in various fields of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. These application notes provide a comprehensive guide to the NMR analysis of 22-Dehydroclerosteryl acetate, including predicted spectral data, detailed experimental protocols, and a logical workflow for analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are derived from the known data for 22-Dehydroclerosterol and typical acetylation-induced shifts observed in similar steroidal systems.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (CDCl₃)

| Carbon No. | Predicted Chemical Shift (ppm) | Carbon No. | Predicted Chemical Shift (ppm) |

| 1 | 37.1 | 17 | 56.2 |

| 2 | 27.9 | 18 | 12.0 |

| 3 | 74.0 | 19 | 19.4 |

| 4 | 38.2 | 20 | 40.4 |

| 5 | 140.7 | 21 | 21.2 |

| 6 | 121.8 | 22 | 135.5 |

| 7 | 31.9 | 23 | 132.0 |

| 8 | 31.9 | 24 | 49.8 |

| 9 | 50.2 | 25 | 34.1 |

| 10 | 36.5 | 26 | 20.2 |

| 11 | 21.1 | 27 | 20.1 |

| 12 | 39.7 | 28 | 145.7 |

| 13 | 42.3 | 29 | 11.5 |

| 14 | 56.9 | OAc (C=O) | 170.5 |

| 15 | 24.3 | OAc (CH₃) | 21.4 |

| 16 | 28.3 |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (CDCl₃)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H-3 | 4.60 | m | |

| H-6 | 5.38 | d | 5.2 |

| H-18 | 0.69 | s | |

| H-19 | 1.02 | s | |

| H-21 | 1.03 | d | 6.8 |

| H-22 | 5.18 | dd | 15.2, 8.6 |

| H-23 | 5.28 | dd | 15.2, 8.5 |

| H-26 | 1.68 | s | |

| H-27 | 1.60 | s | |

| H-29 | 0.82 | t | 7.5 |

| OAc-CH₃ | 2.04 | s |

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for steroidal compounds like this compound.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

High-quality 5 mm NMR tube

-

Glass vial

-

Pipette

-

Cotton or glass wool plug

Procedure:

-

Weigh the desired amount of this compound into a clean, dry glass vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into the NMR tube.

-

Ensure the solvent height in the NMR tube is a minimum of 4 cm to be within the detection region of the NMR coil.

-

Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of steroidal compounds. These may need to be optimized based on the specific instrument and sample concentration.

Instrument:

-

400 MHz (or higher) NMR Spectrometer

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on concentration)

-

Referencing: TMS at 0.00 ppm

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (depending on concentration)

-

Referencing: CDCl₃ at 77.16 ppm

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a steroidal compound like this compound, from sample preparation to structural elucidation.

Application Note: Mass Spectrometric Characterization of 22-Dehydroclerosteryl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a sterol acetate of interest in various fields, including natural product chemistry and drug discovery. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed guide to the characterization of 22-Dehydroclerosteryl acetate using mass spectrometry, covering common ionization techniques, expected fragmentation patterns, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Analysis Overview

The mass spectrometric behavior of steryl acetates is well-documented. Generally, under Electron Ionization (EI), the molecular ion peak is often weak or absent. The primary fragmentation involves the loss of the acetate group.[1][2] For softer ionization, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), adduct formation is common, leading to better detection of the molecular species.

Expected Fragmentation Pattern (Electron Ionization - EI)

The EI mass spectrum of this compound is expected to be characterized by the following key fragmentation pathways:

-

Loss of Acetic Acid: A prominent fragment ion resulting from the elimination of a neutral acetic acid molecule (CH₃COOH, 60 Da) from the molecular ion. This is a characteristic fragmentation for steryl acetates.[1]

-

Loss of Ketene (B1206846): A less intense fragment may be observed due to the loss of ketene (CH₂CO, 42 Da).[2]

-

Cleavage of the Sterol Backbone: Subsequent fragmentation of the sterol nucleus and the side chain will produce a complex pattern of fragment ions that can be used for detailed structural confirmation.

Data Presentation

Table 1: Predicted Key Mass Fragments of this compound in EI-MS

| m/z Value (Predicted) | Proposed Fragment Identity | Notes |

| [M]+ | Molecular Ion | Expected to be of low abundance or absent. |

| [M-60]+ | [M-CH₃COOH]+ | Loss of acetic acid; expected to be a high abundance ion.[1] |

| [M-42]+ | [M-CH₂CO]+ | Loss of ketene.[2] |

| Further Fragments | Various CₓHᵧ fragments | Resulting from the cleavage of the sterol ring system and side chain. |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is a suitable technique for the analysis of volatile and thermally stable compounds like steryl acetates.

1. Sample Preparation:

-

Dissolve a known amount of this compound in a suitable volatile organic solvent (e.g., ethyl acetate, hexane, or dichloromethane) to a final concentration of 1 mg/mL.

-

If the sample is part of a complex matrix, a prior solid-phase extraction (SPE) cleanup may be necessary.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent).

-

Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Hold: Hold at 300°C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-600.

-

Protocol 2: LC-MS Analysis of this compound

LC-MS is advantageous for analyzing less volatile compounds and for softer ionization, which helps in preserving the molecular ion.

1. Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile) to a concentration of 100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1260 Infinity II LC system (or equivalent).

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS (or equivalent).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 5 mM ammonium (B1175870) acetate and 0.1% formic acid.

-

B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

-

Gradient Elution:

-

Start with 80% B.

-

Increase to 100% B over 10 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to 80% B and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Nebulizer Pressure: 45 psi.

-

Drying Gas Flow: 10 L/min.

-

Drying Gas Temperature: 350°C.

-

Capillary Voltage: 4000 V.

-

Scan Mode: Full scan (m/z 100-1000) and product ion scan of the [M+NH₄]⁺ adduct. The use of ammonium acetate as a dopant is common for the analysis of steryl esters to form ammonium adducts, [M+NH4]+, which are readily detected in positive ESI mode.[3][4]

-

Visualizations

Caption: Experimental workflow for the MS characterization of this compound.

References

Application of 22-Dehydroclerosteryl Acetate as a Chemical Standard

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a C29 sterol acetate that can be isolated from various natural sources, particularly from green algae of the Codium genus. As a well-defined chemical entity, it serves as an excellent chemical standard for a variety of analytical applications in the fields of natural product chemistry, food science, and pharmaceutical development. Its use as a standard is critical for the accurate quantification of related phytosterols (B1254722) in complex matrices, for the validation of analytical methods, and for metabolic studies. This document provides detailed application notes and protocols for the use of 22-Dehydroclerosteryl acetate as a chemical standard.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3β)-Stigmasta-5,22,25-trien-3-yl acetate |

| Synonyms | 22-Dehydroclerosterol acetate |

| CAS Number | 28594-00-5 |

| Molecular Formula | C₃₁H₄₈O₂ |

| Molecular Weight | 452.7 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate; sparingly soluble in methanol (B129727) and ethanol. |

| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. |

Applications

This compound is primarily utilized as a reference standard in the following applications:

-

Chromatographic Analysis: As an external or internal standard for the quantification of phytosterols in natural extracts, food products, and dietary supplements using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Mass Spectrometry (MS): For the identification and fragmentation analysis of related sterols and their derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a reference compound for the structural elucidation of newly isolated sterols.

-

Method Validation: To assess the accuracy, precision, linearity, and recovery of analytical methods developed for sterol analysis.

-

Biological and Pharmacological Studies: As a characterized compound in studies investigating the biological activities of phytosterols.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general protocol for the analysis of this compound and related sterol acetates using HPLC with UV detection. Argentation chromatography can be employed for enhanced separation based on the degree of unsaturation.

a) Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve the standard in 10 mL of chloroform or ethyl acetate to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b) Sample Preparation (from a natural source, e.g., algae):

-

Dry the biological material (e.g., 10 g of algae) and grind it into a fine powder.

-

Extract the powder with a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v) using sonication or Soxhlet extraction.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Saponify the crude extract with 1 M ethanolic KOH to hydrolyze esterified sterols (if free sterols are of interest) or proceed directly to acetylation if analyzing for naturally occurring sterol acetates.

-

Extract the non-saponifiable lipid fraction with hexane (B92381) or diethyl ether.

-

To acetylate free sterols, dissolve the extract in pyridine (B92270) and add acetic anhydride. Let the reaction proceed at room temperature overnight.

-

Evaporate the reagents and redissolve the acetylated extract in a known volume of mobile phase for HPLC analysis.

c) HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Methanol (70:30, v/v) or Gradient elution may be optimized for complex mixtures. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 205 nm |

| Injection Volume | 20 µL |

d) Argentation Column Chromatography (for enhanced separation):

For complex mixtures where separation by reverse-phase HPLC is insufficient, argentation chromatography is recommended.

-

Prepare a slurry of silica (B1680970) gel impregnated with silver nitrate (B79036) (10-20% w/w).

-

Pack a glass column with the slurry.

-

Apply the sample extract to the top of the column.

-

Elute with a non-polar solvent system, gradually increasing the polarity (e.g., hexane with increasing percentages of diethyl ether).

-

Collect fractions and analyze by TLC or HPLC to identify the fraction containing this compound.

Workflow for HPLC Analysis:

Application Notes and Protocols for the Pharmacological Study of 22-Dehydroclerosteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a steroidal compound that can be isolated from the leaves of Clerodendrum campbellii. While direct pharmacological studies on 22-Dehydroclerosteryl acetate are not extensively available in current scientific literature, its structural classification as a phytosterol and its origin from the Clerodendrum genus provide a strong basis for predicting its potential biological activities. The Clerodendrum genus is well-documented in traditional medicine for treating a variety of ailments, and numerous studies have confirmed the diverse pharmacological properties of its extracts, including anti-inflammatory, antioxidant, anti-hypertensive, and anticancer effects.[1][2]

Phytosterols, as a class of compounds, are known for their health benefits, most notably their ability to lower cholesterol.[3][4][5] They also exhibit anti-inflammatory, anticancer, and immunomodulatory properties.[6][7] This document provides a theoretical framework and practical protocols for initiating pharmacological studies on this compound, based on the known activities of the Clerodendrum genus and phytosterols.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 28594-00-5 |

| Molecular Formula | C31H48O2 |

| Molecular Weight | 452.72 g/mol |

| Appearance | Powder |

| Source | Isolated from the leaves of Clerodendrum campbellii. |

Source: ChemicalBook[8], PubChem[9]

Pharmacological Context

Pharmacological Activities of the Clerodendrum Genus

Extracts and isolated compounds from various Clerodendrum species have demonstrated a wide array of biological activities. This suggests that this compound, as a constituent, may contribute to or possess similar properties.

| Pharmacological Activity | Description | References |

| Anti-inflammatory & Anti-nociceptive | Extracts have been shown to reduce inflammation and pain in various experimental models. | [1][2] |

| Antioxidant | Compounds from the genus exhibit significant free radical scavenging activity. | [1][2] |

| Anticancer | Certain species have shown cytotoxic effects against various cancer cell lines. | [1] |

| Antimicrobial | Extracts have demonstrated inhibitory activity against a range of bacteria and fungi. | [1][2] |

| Hepatoprotective | Some species have shown protective effects against liver damage in animal models. | [1] |

| Hypoglycemic & Hypolipidemic | Extracts have been observed to lower blood sugar and lipid levels. | [1] |

General Pharmacological Activities of Phytosterols

Phytosterols are structurally similar to cholesterol and are known to exert several beneficial health effects.

| Pharmacological Activity | Description | References |

| Cholesterol-Lowering | Competitively inhibit cholesterol absorption in the intestine, leading to reduced LDL-cholesterol levels. | [3][4][5] |

| Anti-inflammatory | Modulate inflammatory pathways, such as the NF-κB signaling cascade. | [6][10] |

| Anticancer | Have been shown to inhibit the growth of various cancer cells and may reduce the risk of certain cancers. | [6][7] |

| Immunomodulatory | Can modulate the immune response. | [7] |

Hypothetical Signaling Pathways and Mechanisms

Based on the known activities of phytosterols, the following signaling pathways are proposed as potential mechanisms of action for this compound.

References

- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and pharmacological effects and nutritional impact of phytosterols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 28594-00-5 [m.chemicalbook.com]

- 9. Acetate | C2H3O2- | CID 175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]

Application Notes: 22-Dehydroclerosteryl Acetate as a Versatile Starting Material for Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of steroid hormones and their analogues is a cornerstone of pharmaceutical chemistry, with applications ranging from anti-inflammatory agents to oral contraceptives. Historically, the partial synthesis of steroids has relied on readily available natural products. While the Marker degradation of diosgenin (B1670711) from yams was a pioneering achievement, the use of abundant phytosterols (B1254722) from sources like soybean and paper pulp waste has become an economically significant alternative.[1][2][3][4] Among these phytosterols, those with unsaturation in the side chain, such as stigmasterol (B192456), are particularly valuable as they allow for facile chemical cleavage to produce key C-21 and C-19 steroid intermediates.

22-Dehydroclerosteryl acetate (B1210297), a phytosterol acetate with a double bond at the C-22 position, represents a promising and analogous starting material for the synthesis of valuable steroid precursors. Its structural similarity to stigmasterol allows for the adaptation of established chemical degradation pathways, most notably ozonolysis, to cleave the side chain and furnish a C-22 aldehyde, which can be further transformed into key intermediates like 16-dehydropregnenolone (B108158) acetate (16-DPA) or androstenedione (B190577) (AD). This document provides detailed protocols and application notes for the utilization of 22-dehydroclerosteryl acetate in steroid synthesis.

Chemical Pathway Overview

The conversion of this compound to a versatile C-17 keto-steroid intermediate generally proceeds through a multi-step chemical synthesis. The key transformation is the oxidative cleavage of the C-22 double bond in the side chain. Ozonolysis is a highly effective method for this purpose. The 3-acetate group serves as a protecting group for the hydroxyl function in the A-ring of the steroid nucleus throughout the initial synthetic sequence.

The overall synthetic strategy can be summarized as follows:

-

Ozonolysis: Selective cleavage of the C=C double bond in the side chain of this compound using ozone to form an intermediate ozonide.

-

Reductive Work-up: Treatment of the ozonide with a reducing agent to yield the C-22 aldehyde, 3β-acetoxy-bisnor-5-cholenic aldehyde.

-

Conversion to a C-17 Ketone: Further transformation of the C-22 aldehyde to the desired C-17 ketone, which is a key precursor for many steroid hormones. This can be achieved through various methods, including enamine formation followed by oxidation.

This pathway is analogous to the well-established industrial processes for converting stigmasterol into progesterone (B1679170) and other corticosteroids.[5][6][7]

Experimental Protocols

Protocol 1: Oxidative Cleavage of this compound via Ozonolysis

This protocol describes the selective cleavage of the side-chain double bond of this compound to produce 3β-acetoxy-bisnor-5-cholenic aldehyde.

Materials and Reagents:

-

This compound

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Ozone (O₃) generated from an ozone generator

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn)

-

Acetic acid (for zinc work-up)

-

Sudan Red III (indicator, optional)

-

Nitrogen gas (N₂)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of anhydrous dichloromethane and methanol (e.g., a 2:1 v/v ratio) in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. The concentration should be approximately 0.1 M.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). Alternatively, a small amount of an indicator like Sudan Red III can be added; the persistence of the blue color of ozone or the color change of the indicator signals the completion of the reaction.[8]

-

Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen gas for 10-15 minutes to remove any excess ozone.

-

Reductive Work-up:

-

With Dimethyl Sulfide (DMS): While maintaining the cold temperature, add dimethyl sulfide (2-3 equivalents) dropwise to the reaction mixture. The mixture is then allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours) or overnight.

-

With Zinc/Acetic Acid: Add zinc dust (5-10 equivalents) to the cold solution, followed by the slow addition of acetic acid (10-20 equivalents). The mixture is stirred vigorously and allowed to warm to room temperature over 1-2 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture (especially if zinc was used) to remove any solids.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3β-acetoxy-bisnor-5-cholenic aldehyde.

-

Protocol 2: Conversion of 3β-acetoxy-bisnor-5-cholenic aldehyde to 16-Dehydropregnenolone Acetate (16-DPA)

This protocol outlines a potential pathway for converting the aldehyde obtained from Protocol 1 into the valuable intermediate 16-DPA, a precursor for many corticosteroids and sex hormones.[9][10][11][12] This often involves the formation of an enamine, followed by oxidation and elimination.

Materials and Reagents:

-

3β-acetoxy-bisnor-5-cholenic aldehyde

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium dichromate (Na₂Cr₂O₇) or other suitable oxidant

-

Acetic acid

-

Sodium acetate

Procedure:

-

Enamine Formation:

-

To a solution of 3β-acetoxy-bisnor-5-cholenic aldehyde (1 equivalent) in anhydrous toluene, add pyrrolidine or morpholine (1.5-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Oxidation and Elimination:

-

Dissolve the crude enamine in acetic acid.

-

Add a solution of sodium dichromate in aqueous acetic acid dropwise at a controlled temperature (e.g., 15-25 °C).

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Heat the mixture with sodium acetate in acetic acid to facilitate the elimination reaction, forming the 16-ene functionality.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-